molecular formula C17H25FN2O4 B3946752 1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid

1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid

Cat. No.: B3946752
M. Wt: 340.4 g/mol
InChI Key: OYMOYWAENRXBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a butan-2-yl group and a 4-fluorophenylmethyl group, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine typically involves the reaction of 4-fluorobenzyl chloride with 1-Butan-2-ylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity to certain biological targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-4-[(4-fluorophenyl)methyl]piperazine: Similar structure but with a butyl group instead of butan-2-yl.

    1-Butan-2-yl-4-[(4-chlorophenyl)methyl]piperazine: Similar structure but with a chlorophenyl group instead of fluorophenyl.

    1-Butan-2-yl-4-[(4-methylphenyl)methyl]piperazine: Similar structure but with a methylphenyl group instead of fluorophenyl.

Uniqueness

1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2.C2H2O4/c1-3-13(2)18-10-8-17(9-11-18)12-14-4-6-15(16)7-5-14;3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMOYWAENRXBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid
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1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid
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1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid
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1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid
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1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid
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1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid

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